molecular formula C24H27N9O B2421393 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021061-37-9

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2421393
CAS No.: 1021061-37-9
M. Wt: 457.542
InChI Key: ORWVFXUEQSOGJP-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyrimidine, piperazine, and pyrazolo[3,4-d]pyrimidine moieties, which contribute to its diverse chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. The final step involves the coupling of the resulting intermediate with a phenylpropanamide derivative under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like EDCI. Reaction conditions often involve the use of solvents like dichloromethane or methanol, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival . The presence of the pyrimidine and pyrazolo[3,4-d]pyrimidine moieties allows for specific interactions with these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrimidine, piperazine, and pyrazolo[3,4-d]pyrimidine, such as:

Uniqueness

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O/c34-21(8-7-19-5-2-1-3-6-19)25-11-12-33-23-20(17-30-33)22(28-18-29-23)31-13-15-32(16-14-31)24-26-9-4-10-27-24/h1-6,9-10,17-18H,7-8,11-16H2,(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWVFXUEQSOGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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